

Application Notes: Ge-Ti Alloys for Advanced Semiconductor Contacts

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Compound of Interest

Compound Name: Germanium;titanium

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Introduction

As silicon-based semiconductor devices approach their fundamental scaling limits, germanium (Ge) has emerged as a promising alternative channel material due to its higher carrier mobility. However, the realization of high-performance Ge-based devices is hindered by challenges in forming low-resistance ohmic contacts. A significant issue is the Fermi-level pinning (FLP) at the metal/Ge interface, which often leads to high Schottky barrier heights (SBH) and consequently, high contact resistance, particularly for n-type Ge. Titanium (Ti) and its alloys with Germanium (germanides) have been extensively investigated as a potential solution to mitigate these issues. The formation of titanium germanide phases through thermal annealing can lead to a reduction in FLP and the achievement of low specific contact resistivity (ρ_c). This document provides detailed application notes and protocols for the fabrication and characterization of Ge-Ti alloy contacts for semiconductor devices.

Key Advantages of Ge-Ti Contacts:

- **Reduced Contact Resistivity:** The formation of specific titanium germanide phases can significantly lower the specific contact resistivity. For instance, a low Ti/p-Ge contact resistivity of $1.1 \times 10^{-8} \Omega \cdot \text{cm}^2$ has been achieved.[1]

- **Modulation of Schottky Barrier Height:** Annealing of Ti/Ge contacts can modulate the Schottky barrier height. For example, the barrier heights of Ti-germanide contacts have been observed to decrease after annealing at 500 °C.[2]
- **Improved Thermal Stability:** While NiGe contacts can suffer from thermal diffusion issues, Ti contacts on p-Ge have demonstrated better stability, making them more suitable for standard CMOS backend processing.[1]
- **Potential for Ohmic Behavior:** While as-deposited Ti contacts on n-type Ge can exhibit rectifying (Schottky) behavior, annealing at higher temperatures can lead to the formation of germanide phases that result in ohmic contacts.[3]

Challenges and Mitigation Strategies:

A primary challenge with Ti/Ge contacts is the strong Fermi-level pinning near the Ge valence band, which results in a high electron Schottky barrier height.[4] Several strategies are being explored to overcome this:

- **Carbon Implantation:** The implantation of carbon into the Ge substrate before Ti deposition has been shown to reduce FLP and improve the thermal stability of the contact.[4][5] This technique can help transition the contact behavior from rectifying to ohmic-like.[4][5]
- **Interfacial Layers:** Introducing a thin insulating layer, such as TiO₂, between the metal and Ge can help to depin the Fermi level.[6] Plasma nitridation of this TiO₂ layer to form TiO_xN_y can further enhance thermal stability.[7]

Data Presentation: Properties of Ge-Ti Contacts

The following tables summarize key quantitative data for Ge-Ti alloy contacts from various experimental studies.

Table 1: Specific Contact Resistivity (ρ_c) of Ti/Ge Contacts

Contact System	Substrate Doping	Annealing Conditions	Specific Contact Resistivity (ρ_c) ($\Omega\cdot\text{cm}^2$)	Reference
Ti/p-Ge	Boron implantation	Multi-pulse laser annealing	1.1×10^{-8}	[1]
Ti/Ge with C-imp	n-type (Phosphorus, $\sim 10^{18} \text{ cm}^{-3}$)	450-600 °C RTA	Lower ρ_c compared to no C-imp	[4][5]
Ti/p-SiGe	Boron doped	500 °C, 1 min N ₂ RTA	$\sim 2 \times 10^{-9}$	[8]
TiN/n-Ge	n-type (0.3 $\Omega\cdot\text{cm}$)	As-deposited	Ohmic behavior	[9]

Table 2: Schottky Barrier Height (SBH) of Ti/Ge Contacts

Contact System	Annealing Temperature (°C)	Schottky Barrier Height (eV)	Reference
Ti/n-Ge	As-deposited	~ 0.5 eV (electron SBH)	[4]
Ti/n-Ge	500	Decreased compared to as-deposited	[2]
Ti/TiO _x N _y /n-Ge	400 (30 min)	0.09	[7]

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of Ge-Ti alloy contacts.

Protocol 1: Fabrication of Ti/Ge Contacts

1. Substrate Preparation:

- Start with n-type or p-type Germanium wafers. For this protocol, we will use n-type Ge wafers with a phosphorus doping of approximately 10^{18} cm^{-3} .[\[4\]](#)
 - Clean the wafers to remove native oxide and organic contaminants. A common procedure involves dipping the wafers in a 1:100 diluted hydrofluoric acid (HF) solution, followed by a deionized (DI) water rinse.[\[4\]](#)
2. (Optional) Carbon Implantation:
- To mitigate Fermi-level pinning, carbon ions (C+) can be implanted into the Ge substrate.
 - Implantation parameters: Dose of $1 \times 10^{15} \text{ cm}^{-2}$ at an energy of 10 keV.[\[4\]](#)
3. Lithography and Patterning:
- Deposit a 100 nm thick SiO_2 layer using plasma-enhanced chemical vapor deposition (PECVD) for device isolation.[\[4\]](#)
 - Use standard photolithography to define the contact areas.
 - Etch the SiO_2 in the defined contact areas using a dry etcher to expose the Ge substrate.[\[4\]](#)
4. Metal Deposition:
- Immediately before metal deposition, perform a final cleaning step, such as a dip in dilute HF, to remove any remaining native oxide.
 - Deposit a bilayer of Ti (5 nm) followed by TiN (5 nm) using a DC sputtering system.[\[4\]](#) The TiN layer acts as a capping layer to prevent oxidation of the Ti during subsequent annealing.
5. Lift-off:
- Perform a metal lift-off process to remove the metal from the non-contact areas.
6. Rapid Thermal Annealing (RTA):
- Anneal the samples in a nitrogen (N_2) ambient for 60 seconds at temperatures ranging from 450 °C to 600 °C.[\[4\]](#) This step promotes the reaction between Ti and Ge to form titanium germanides.
7. Pad Metal Deposition:
- Deposit a 100 nm thick aluminum (Al) layer to serve as the contact pad for electrical measurements.[\[4\]](#)

Protocol 2: Characterization of Ti/Ge Contacts

1. Electrical Characterization:

- Current-Voltage (I-V) Measurements: Use a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) to measure the I-V characteristics of the fabricated contacts.[4] This will determine if the contact is ohmic or rectifying.
- Specific Contact Resistivity (ρ_c) Measurement: Fabricate test structures like the multi-ring circular transmission line model (MR-CTLM) to accurately extract the specific contact resistivity.[4]

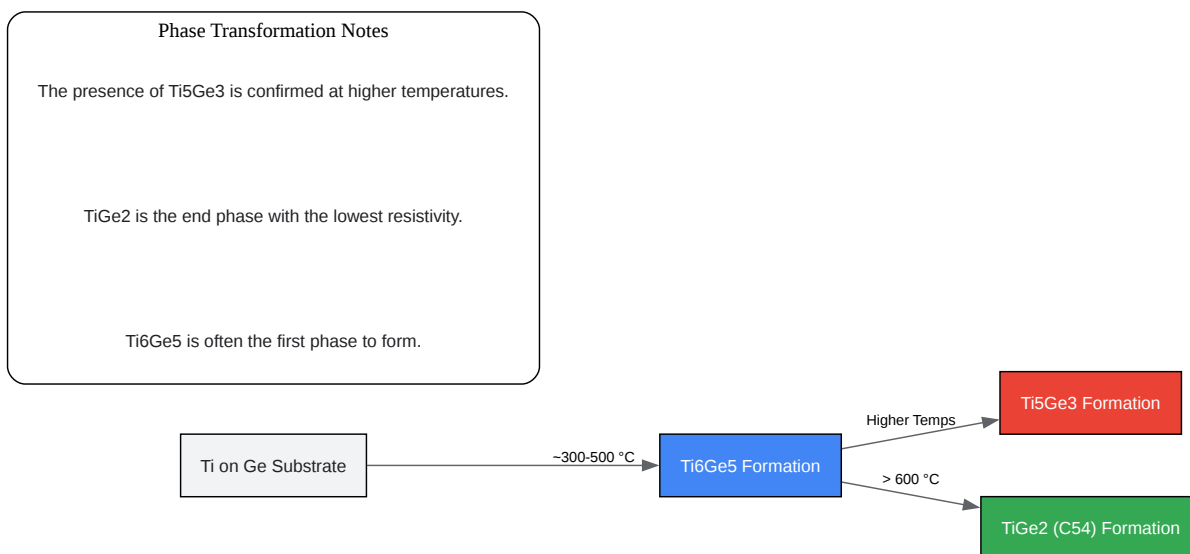
2. Physical and Structural Characterization:

- Transmission Electron Microscopy (TEM): Use TEM to analyze the interfacial structure of the Ti/Ge contact, identify the formed germanide phases, and measure their thickness.[4]
- Electron Energy Loss Spectroscopy (EELS): EELS mapping in conjunction with TEM can be used to analyze the elemental distribution at the interface, for example, to observe the diffusion of Ge into the Ti layer.[4]
- Secondary Ion Mass Spectrometry (SIMS): SIMS can be used to determine the depth profile of implanted species (like carbon) and to study dopant segregation at the interface.[4]
- X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the titanium germanides formed after annealing.[3]

Visualizations

Titanium-Germanium Phase Transformation Pathway

The reaction between Titanium and Germanium is a solid-state reaction that proceeds through different phases depending on the annealing temperature. The following diagram illustrates the typical phase progression.

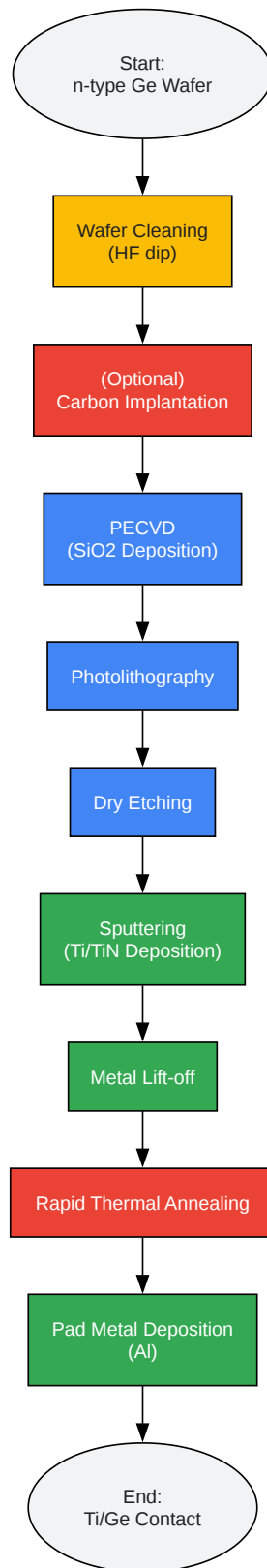


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Caption: Ti-Ge phase transformation during annealing.

Experimental Workflow for Ti/Ge Contact Fabrication

The following diagram outlines the key steps in the fabrication process of Ti/Ge contacts.



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Caption: Workflow for Ti/Ge contact fabrication.

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